molecular formula C12H15NO3 B1443959 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1495247-89-6

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1443959
CAS No.: 1495247-89-6
M. Wt: 221.25 g/mol
InChI Key: PRBUBVPDXFFYAG-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound featuring a cyclopropylmethyl group, a dimethylated pyridine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a dimethylated pyridine ring.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-5-8(2)13(6-9-3-4-9)11(14)10(7)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBUBVPDXFFYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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